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Cat. No.: B15604535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the

analysis of regulatory T cell (Treg) reprogramming induced by BMS-986449, a selective

degrader of the transcription factors Ikaros Zinc Finger 2 (IKZF2), also known as Helios, and

Ikaros Zinc Finger 4 (IKZF4), or Eos.

Introduction
BMS-986449 is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that selectively targets

Helios and Eos for degradation.[1] These transcription factors are critical for maintaining the

stability and immunosuppressive function of Tregs. By degrading Helios and Eos, BMS-986449
is designed to reprogram Tregs from an immunosuppressive to an inflammatory, effector-like

phenotype, thereby enhancing anti-tumor immunity.[1] This reprogramming is characterized by

a shift in the cytokine profile and the expression of various cell surface and intracellular

markers. Flow cytometry is an indispensable tool for elucidating these changes at a single-cell

level.

Signaling Pathway of Helios and Eos in Treg
Stability
The transcription factors Helios and Eos play a crucial role in maintaining the stability and

suppressive function of regulatory T cells (Tregs). They are involved in a complex
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transcriptional network that reinforces the Treg lineage identity. A key mechanism through

which Helios contributes to Treg stability is by positively regulating the IL-2 receptor alpha chain

(CD25) and the downstream STAT5 signaling pathway. The IL-2/STAT5 axis is essential for

Treg survival, proliferation, and the maintenance of FoxP3 expression, the master regulator of

Treg function. Eos, in conjunction with FoxP3, is involved in silencing the expression of pro-

inflammatory cytokine genes, such as those for IL-2 and IFN-γ, within Tregs.

BMS-986449, a molecular glue degrader, recruits the E3 ubiquitin ligase Cereblon (CRBN) to

Helios and Eos, leading to their ubiquitination and subsequent proteasomal degradation. The

degradation of Helios disrupts the positive feedback loop of the IL-2/STAT5 pathway, potentially

reducing Treg stability and survival. The loss of Eos relieves the suppression of effector

cytokine gene expression. Consequently, treatment with BMS-986449 is hypothesized to

reprogram Tregs into a more inflammatory phenotype, characterized by decreased suppressive

function and the production of effector cytokines. This targeted degradation strategy aims to

convert immunosuppressive Tregs within the tumor microenvironment into cells that contribute

to the anti-tumor immune response.
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Caption: Mechanism of BMS-986449-mediated Treg reprogramming.
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Recommended Flow Cytometry Panels
Two multi-color flow cytometry panels are proposed to comprehensively analyze Treg

reprogramming by BMS-986449. Panel 1 focuses on Treg identification and stability, while

Panel 2 assesses activation and effector function.

Table 1: Flow Cytometry Panel 1 - Treg Identification and Stability

Marker Fluorochrome Purpose

Viability Dye e.g., Zombie NIR™ Exclude dead cells

CD3 e.g., BUV395 T-cell lineage marker

CD4 e.g., BUV496 Helper T-cell lineage marker

CD25 e.g., PE Treg identification (IL-2Rα)

CD127 e.g., APC-R700
Treg identification (low

expression)

FoxP3 e.g., AF647
Treg master transcription

factor (intracellular)

Helios (IKZF2) e.g., PE-Cy7
Target of BMS-986449

(intracellular)

Eos (IKZF4) e.g., BV421
Target of BMS-986449

(intracellular)

CD45RA e.g., FITC Naïve vs. memory Treg status

CCR7 e.g., PerCP-Cy5.5
Homing marker for naïve and

central memory T cells

Table 2: Flow Cytometry Panel 2 - Treg Activation and Effector Function
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Marker Fluorochrome Purpose

Viability Dye e.g., Zombie NIR™ Exclude dead cells

CD3 e.g., BUV395 T-cell lineage marker

CD4 e.g., BUV496 Helper T-cell lineage marker

CD25 e.g., PE Treg identification (IL-2Rα)

FoxP3 e.g., AF647
Treg master transcription

factor (intracellular)

CD69 e.g., BV605 Early activation marker

ICOS e.g., PE-Cy7 Activation and function marker

PD-1 e.g., BV786
Exhaustion and activation

marker

Granzyme B e.g., FITC Effector molecule (intracellular)

IFN-γ e.g., APC
Pro-inflammatory cytokine

(intracellular)

IL-2 e.g., PerCP-Cy5.5
Pro-inflammatory cytokine

(intracellular)

Experimental Protocols
Protocol 1: Isolation of Human Tregs from PBMCs
This protocol describes the isolation of CD4+CD25+ T cells from peripheral blood mononuclear

cells (PBMCs).

Materials:

Ficoll-Paque PLUS

PBS (Phosphate Buffered Saline)

FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
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Human CD4+ T Cell Isolation Kit (negative selection)

Human CD25 MicroBeads II (positive selection)

MACS Columns and Separator

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the PBMC layer twice with PBS.

Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's

instructions. This step depletes non-CD4+ T cells.

Resuspend the enriched CD4+ T cells in MACS buffer.

Add CD25 MicroBeads II to the cell suspension and incubate for 15 minutes at 4-8°C.

Wash the cells to remove unbound beads.

Apply the cell suspension to a MACS column placed in a magnetic separator.

Wash the column with MACS buffer. The unlabeled CD4+CD25- cells will pass through.

Remove the column from the separator and place it on a fresh collection tube.

Pipette MACS buffer onto the column and firmly flush out the magnetically labeled

CD4+CD25+ Tregs.

Protocol 2: In Vitro Culture and Treatment of Tregs with
BMS-986449
Materials:

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-

glutamine
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Recombinant Human IL-2

Human T-Activator CD3/CD28 Dynabeads

BMS-986449 (dissolved in DMSO)

Vehicle control (DMSO)

Procedure:

Culture the isolated Tregs at a density of 1 x 10^6 cells/mL in complete RPMI medium.

Add rhIL-2 to a final concentration of 100 U/mL.

For Treg activation, add CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.

Add BMS-986449 to the desired final concentration (e.g., perform a dose-response curve

from 0.1 nM to 1 µM).

Add an equivalent volume of DMSO to the vehicle control wells.

Incubate the cells for 24-72 hours at 37°C and 5% CO2.

Protocol 3: Flow Cytometry Staining
Surface Staining:

Harvest the cultured Tregs and wash with FACS buffer.

Resuspend the cells in a viability dye solution and incubate for 15 minutes at room

temperature, protected from light.

Wash the cells with FACS buffer.

Resuspend the cells in a cocktail of surface-staining antibodies (from Panel 1 or 2) and

incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.
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Intracellular Staining (for FoxP3, Helios, Eos, Granzyme B, and cytokines):

Following surface staining, fix and permeabilize the cells using a FoxP3/Transcription Factor

Staining Buffer Set according to the manufacturer's protocol.

Resuspend the permeabilized cells in a cocktail of intracellular antibodies and incubate for

30-45 minutes at room temperature in the dark.

Wash the cells twice with permeabilization buffer.

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

For Intracellular Cytokine Staining:

Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A or

Monensin) to the cell culture to allow for cytokine accumulation within the cells.

Experimental Workflow
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Caption: Workflow for analyzing Treg reprogramming by BMS-986449.

Data Presentation
Quantitative data from flow cytometry analysis should be presented in a clear and structured

format to facilitate comparison between treatment groups.

Table 3: Example Data Table - Treg Phenotype
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Marker
Vehicle
Control (%
Positive)

BMS-986449
(% Positive)

Vehicle
Control (MFI)

BMS-986449
(MFI)

FoxP3

Helios

Eos

CD45RA

CCR7

CD69

ICOS

PD-1

Table 4: Example Data Table - Treg Effector Molecules

Cytokine/Molecule
Vehicle Control (%
Positive)

BMS-986449 (% Positive)

Granzyme B

IFN-γ

IL-2

Note: MFI = Median Fluorescence Intensity. Data should be presented as mean ± standard

deviation or standard error of the mean from multiple experiments. Statistical significance

should be determined using appropriate tests.

Conclusion
The provided application notes, protocols, and recommended flow cytometry panels offer a

robust framework for investigating the reprogramming of Tregs by BMS-986449. By carefully

characterizing the phenotypic and functional changes in Tregs following treatment, researchers
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can gain valuable insights into the mechanism of action of this novel immunomodulatory agent

and its potential for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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